molecular formula C6H4BrN3 B1378929 4-Amino-5-bromo-2-cyanopyridine CAS No. 1234616-76-2

4-Amino-5-bromo-2-cyanopyridine

Cat. No.: B1378929
CAS No.: 1234616-76-2
M. Wt: 198.02 g/mol
InChI Key: BLNZKYKQLMODGY-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-cyanopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 4th position, a bromine atom at the 5th position, and a cyano group at the 2nd position on the pyridine ring

Biochemical Analysis

Biochemical Properties

4-Amino-5-bromo-2-cyanopyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the selective synthesis of nicotinamide (vitamin B3) from 3-cyanopyridine, avoiding further hydrolysis to nicotinic acid . Additionally, this compound is used in the synthesis of polycyclic azaarenes, which are important in various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of pyridine derivatives. This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, its interaction with nitrilase enzymes leads to the selective synthesis of nicotinamide. Additionally, this compound can influence gene expression by binding to regulatory proteins and affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions. Long-term exposure can lead to its degradation, which may affect its efficacy in biochemical reactions. In in vitro and in vivo studies, prolonged exposure to this compound has shown some long-term effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can effectively interact with target enzymes and proteins. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nitrilases and other pyridine-metabolizing enzymes. These interactions can affect metabolic flux and the levels of various metabolites. For example, the hydrolysis of 3-cyanopyridine to nicotinamide by nitrilase is a key metabolic pathway influenced by this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with nitrilase enzymes may localize it to regions where these enzymes are active, enhancing its efficacy in catalyzing biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-cyanopyridine typically involves multi-step organic reactions. One common method is the bromination of 2-cyanopyridine, followed by the introduction of an amino group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromo-2-cyanopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex organic molecules.

    Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.

    Reduction Reactions: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is often employed.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Amino-5-bromo-2-cyanopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

  • 4-Amino-5-bromo-2-chloropyrimidine
  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-5-bromo-4,6-dimethylpyridine

Comparison: 4-Amino-5-bromo-2-cyanopyridine is unique due to the presence of both an amino and a cyano group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has shown promising results in various scientific applications.

Properties

IUPAC Name

4-amino-5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNZKYKQLMODGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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